3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide
Beschreibung
3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide is a complex organic compound with a molecular formula of C25H26N2O4. It is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups.
Eigenschaften
Molekularformel |
C25H26N2O4 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-4-30-22-14-6-5-13-21(22)27-25(29)19-11-8-12-20(15-19)26-23(28)16-31-24-17(2)9-7-10-18(24)3/h5-15H,4,16H2,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
AKIIMJVNPOWFMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=CC=C3C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Preparation of 2,6-dimethylphenoxyacetic acid: This is achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions.
Formation of the acyl chloride: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation reaction: The acyl chloride is reacted with 2-ethoxyaniline to form the desired amide product, 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide.
Analyse Chemischer Reaktionen
3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
3-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyphenyl)benzamide: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
3-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-chlorophenyl)benzamide: The presence of a chloro group instead of an ethoxy group can significantly alter its reactivity and biological activity.
These comparisons highlight the uniqueness of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide and its potential for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
